(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a furan ring, and a thiazolidinone moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-2-furaldehyde, which is then reacted with [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine under controlled conditions. The reaction often requires a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action for 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a similar aromatic ring structure and potential biological activity.
(2E)-4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-5-hydroxyfuran-3(2H)-one: Shares the furan ring and chlorophenyl group but differs in other structural aspects.
Uniqueness
What sets 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone apart is its combination of a furan ring with a thiazolidinone moiety, which provides unique chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(2E)-5-benzyl-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-15(7-9-16)18-11-10-17(27-18)13-23-25-21-24-20(26)19(28-21)12-14-4-2-1-3-5-14/h1-11,13,19H,12H2,(H,24,25,26)/b23-13+ |
InChI Key |
PNAGJOKXNXJARI-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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